5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole
CAS No.: 524051-60-3
Cat. No.: VC14888077
Molecular Formula: C14H10N6OS
Molecular Weight: 310.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 524051-60-3 |
|---|---|
| Molecular Formula | C14H10N6OS |
| Molecular Weight | 310.34 g/mol |
| IUPAC Name | 5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-2,1,3-benzoxadiazole |
| Standard InChI | InChI=1S/C14H10N6OS/c1-2-4-11(5-3-1)20-14(15-18-19-20)22-9-10-6-7-12-13(8-10)17-21-16-12/h1-8H,9H2 |
| Standard InChI Key | CRFJFDFWRGGQPS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC4=NON=C4C=C3 |
Introduction
The compound "5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole" is a heterocyclic organic molecule. Its structure combines three key functional groups:
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Tetrazole ring: A five-membered ring containing four nitrogen atoms.
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Benzoxadiazole core: A bicyclic aromatic system with oxygen and nitrogen atoms.
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Sulfanyl-methyl linker: A sulfur atom connecting the tetrazole and benzoxadiazole units.
Such compounds often exhibit interesting biological and chemical properties due to their heterocyclic nature.
Chemical Formula
The exact molecular formula can be deduced as .
Synthesis
The synthesis of such compounds typically involves:
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Tetrazole Formation: Tetrazoles are synthesized via cyclization of azides with nitriles.
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Benzoxadiazole Derivatization: Functionalization of benzoxadiazoles using halogenated intermediates.
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Coupling Reaction: The sulfanyl-methyl bridge is introduced via nucleophilic substitution or thiolation reactions.
This multi-step process requires precise control of reaction conditions to ensure high yield and purity.
Pharmaceutical Potential
Compounds containing tetrazoles and benzoxadiazoles are known for:
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Antimicrobial Activity: Effective against bacterial and fungal strains.
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Anticancer Properties: Potential inhibitors of cell proliferation.
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Anti-inflammatory Effects: Interaction with enzyme targets like COX.
Fluorescent Probes
The benzoxadiazole moiety is widely used in fluorescence-based applications due to its optical properties.
Coordination Chemistry
The tetrazole group can act as a ligand in metal coordination complexes, useful in catalysis or material science.
Biological Activity
Studies on similar benzoxadiazole-tetrazole derivatives have demonstrated:
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Cytotoxic effects on cancer cell lines (e.g., HeLa, HCT-116) with IC values below 50 µM.
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Antibacterial activity against Gram-positive strains.
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